molecular formula C14H20N2O4S B2538574 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1235706-32-7

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2538574
CAS No.: 1235706-32-7
M. Wt: 312.38
InChI Key: LBCABVZDSCILJH-SNAWJCMRSA-N
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Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps:

    Formation of the furan-2-yl acrylate: This can be achieved through the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.

    Piperidine ring formation: The piperidine ring can be synthesized via cyclization reactions involving suitable precursors.

    Coupling reaction: The furan-2-yl acrylate is then coupled with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Methanesulfonamide addition: Finally, the methanesulfonamide group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylate group can be reduced to form the corresponding saturated compound.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted methanesulfonamide derivatives.

Scientific Research Applications

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the biological activity of furan and piperidine derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in the nervous system, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to neurotransmission and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide
  • (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide

Uniqueness

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-21(18,19)15-11-12-6-8-16(9-7-12)14(17)5-4-13-3-2-10-20-13/h2-5,10,12,15H,6-9,11H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCABVZDSCILJH-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NCC1CCN(CC1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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